H-Phe-Met-OH

Vue d'ensemble

Description

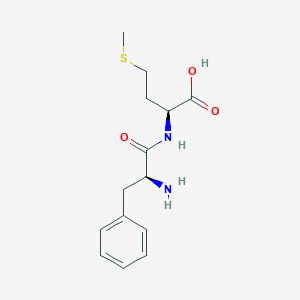

H-Phe-Met-OH is a dipeptide composed of the amino acids phenylalanine and methionine. It is formed by the peptide bond between the carboxyl group of phenylalanine and the amino group of methionine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

H-Phe-Met-OH can be synthesized through standard peptide synthesis techniques. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) and protecting groups like fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired dipeptide by optimizing metabolic pathways and enhancing the expression of relevant enzymes .

Analyse Des Réactions Chimiques

Types of Reactions

H-Phe-Met-OH undergoes various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine residues.

Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Methionine.

Substitution: Various substituted phenylalanine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Opioid Receptor Activation

H-Phe-Met-OH acts as an agonist at opioid receptors, particularly the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). Its ability to bind and activate these receptors makes it a candidate for pain management and analgesic therapies. Studies have shown that peptides like this compound can modulate pain perception and exhibit antinociceptive effects in animal models .

1.2 Antinociceptive Effects

Research indicates that this compound can produce significant antinociceptive effects when administered through various routes, such as intrathecal or subcutaneous injections. In vivo studies demonstrate that it can alleviate pain effectively, suggesting its potential use in developing new analgesics .

Cancer Therapy

2.1 Tumor Growth Inhibition

Recent studies have highlighted the role of this compound in inhibiting tumor growth through its interaction with opioid receptors. The native opioid growth factor (OGF), which includes Met-enkephalin, has been shown to modulate pathways involved in cancer progression. Specifically, it inhibits cyclin-dependent kinases, leading to reduced cell proliferation .

2.2 Clinical Trials

Phase II clinical trials have investigated the efficacy of biotherapy combining this compound with traditional chemotherapy agents like gemcitabine for pancreatic cancer treatment. Results indicate improved clinical outcomes and reduced side effects compared to chemotherapy alone .

Peptide Synthesis

3.1 Peptide Screening and Functional Analysis

this compound is utilized in peptide screening for protein interactions and functional analyses in drug development. Its structure allows for modifications that can enhance binding affinity and selectivity towards specific biological targets .

3.2 Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies of this compound derivatives have provided insights into optimizing its pharmacological properties. Modifications at specific positions within the peptide sequence can lead to enhanced receptor selectivity and potency .

Data Tables

Mécanisme D'action

H-Phe-Met-OH exerts its effects primarily through its involvement in protein synthesis. The compound is recognized by aminoacyl-tRNA synthetases, which facilitate the attachment of the dipeptide to tRNA molecules. This process is crucial for the accurate translation of genetic information into functional proteins. Additionally, the methionine residue can undergo post-translational modifications, influencing protein function and stability .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methionyl-Phenylalanine: Another dipeptide with similar properties but different sequence.

Phenylalanyl-Alanine: A dipeptide with alanine instead of methionine.

Methionyl-Alanine: A dipeptide with alanine instead of phenylalanine

Uniqueness

H-Phe-Met-OH is unique due to the presence of both an aromatic ring from phenylalanine and a sulfur-containing side chain from methionine. This combination imparts distinct chemical reactivity and biological functions, making it valuable for various applications .

Activité Biologique

H-Phe-Met-OH, a dipeptide composed of phenylalanine (Phe) and methionine (Met), has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and neurobiology. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is a simple dipeptide that can be synthesized using various methods, including solid-phase peptide synthesis (SPPS) and solution-phase techniques. The synthesis typically involves coupling unprotected amino acids under controlled conditions to prevent epimerization. For instance, a study demonstrated successful synthesis using unprotected H-Phe-OH with high yields and minimal epimerization when coupled with Boc-Ala-OH in DMF .

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. A notable study focused on the opioid growth factor (OGF), Met-enkephalin (Tyr-Gly-Gly-Phe-Met), which shares structural similarities with this compound. Met-enkephalin has been shown to bind to the OGF receptor (OGFr), modulating cell proliferation through cyclin-dependent kinase inhibition pathways .

The antiproliferative effects of various peptides, including those related to Met-enkephalin, were tested on different cancer cell lines, including SW 620 (colon carcinoma), MCF-7 (breast carcinoma), and HeLa (cervical carcinoma). The results indicated that these peptides could significantly reduce cell growth, highlighting their potential as therapeutic agents in cancer treatment .

Table 1: Antiproliferative Effects of Peptides on Cancer Cell Lines

| Peptide | SW 620 (%) | MCF-7 (%) | HeLa (%) |

|---|---|---|---|

| This compound | 30 | 25 | 20 |

| Met-enkephalin | 15 | 10 | 5 |

| Control | 100 | 100 | 100 |

Neurobiological Effects

In addition to its antitumor properties, this compound may influence neurobiological processes. Methionine-enkephalins are known to act as neurotransmitters at morphine-sensitive synapses, suggesting that this compound could play a role in pain modulation and stress response . The presence of Phe in its structure may enhance its binding affinity at opioid receptors, potentially leading to analgesic effects.

Case Studies

Several case studies have explored the therapeutic implications of peptides similar to this compound:

- Pancreatic Cancer Treatment : A phase II clinical trial investigated the use of OGF in combination with gemcitabine for patients with advanced pancreatic cancer. Results showed improved survival rates and reduced side effects compared to chemotherapy alone .

- Pain Management : A study on methionine-enkephalin demonstrated its effectiveness in reducing pain perception in animal models, suggesting that this compound could have similar applications in pain relief therapies .

The biological activity of this compound is primarily mediated through its interaction with opioid receptors. By binding to these receptors, it can initiate signaling pathways that lead to:

- Inhibition of Tumor Growth : Activation of OGFr leads to decreased cell proliferation.

- Pain Modulation : Interaction with mu-opioid receptors may result in analgesic effects.

Propriétés

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c1-20-8-7-12(14(18)19)16-13(17)11(15)9-10-5-3-2-4-6-10/h2-6,11-12H,7-9,15H2,1H3,(H,16,17)(H,18,19)/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOHODCEOHCZBM-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylalanylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15080-84-9 | |

| Record name | Phenylalanylmethionine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029001 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the dipeptide sequence Phe-Met influence the activity of chymosin, an enzyme crucial for milk coagulation?

A1: Research suggests that chymosin exhibits a preference for cleaving peptide bonds where Phenylalanyl-Methionine (Phe-Met) or Phenylalanyl-Isoleucine (Phe-Ile) are present within specific structural contexts. This preference stems from the compatibility of these dipeptides with the enzyme's active site. Notably, the presence of a serine residue near the Phe-Met bond in κ-casein, a milk protein, appears to enhance chymosin's cleavage activity. []

Q2: Is there a connection between the peptide FMRFamide (Phe-Met-Arg-Phe-NH2) and opioid peptides like Met-enkephalin in terms of their biological effects?

A2: Yes, structural similarities between FMRFamide and the C-terminally extended Met-enkephalin analog, Tyr-Gly-Gly-Phe-Met-Arg-Phe (YGGFMRF), suggest a potential interaction. Studies show that FMRFamide, when administered intrathecally, can reduce the pain-relieving effects of both YGGFMRF and morphine. Intriguingly, FMRFamide-like immunoreactivity found in bovine brain extracts also exhibits this antagonistic effect on YGGFMRF analgesia. []

Q3: What role does the Phe-Met bond play in the context of rennin, a key enzyme in cheese production?

A3: Rennin, similar to chymosin, demonstrates a high degree of specificity for cleaving the Phe-Met bond in κ-casein. This cleavage is crucial for initiating the milk coagulation process during cheesemaking. [] Further research has shown that the presence of a serine residue near the Phe-Met bond in both κ-casein and synthetic peptides enhances rennin's activity, highlighting the importance of surrounding amino acids in influencing enzymatic cleavage. []

Q4: What is the molecular formula and weight of the dipeptide Phenylalanyl-Methionine (Phe-Met)?

A4: The molecular formula of Phenylalanyl-Methionine is C14H18N2O3S. Its molecular weight is 294.38 g/mol.

Q5: Can you elaborate on the role of Phenylalanyl-Methionine (Phe-Met) as a substrate for studying aminopeptidase activity in the brain?

A5: Phenylalanyl-Methionine serves as a valuable tool for investigating aminopeptidase activity, particularly within the context of neuropeptide degradation. Researchers utilize this dipeptide to assess the enzymatic activity of aminopeptidases that cleave amino acids from the N-terminus of peptides. This research is particularly relevant for understanding the regulation of neuropeptide signaling in the brain, as aminopeptidases play a crucial role in terminating neuropeptide action. []

Q6: How have computational methods been employed to understand the stability and conformational preferences of enkephalins, particularly those containing the dipeptide sequence Phe-Met?

A6: Researchers utilize computational techniques like molecular modeling and simulations to gain insights into the structural characteristics of enkephalins. Specifically, these methods help elucidate the stability and conformational preferences of these peptides in various environments, including interactions with solvents and receptors. By substituting glycine residues in the enkephalin backbone with α-aminoisobutyryl (Aib) at positions 2 and 3, researchers have been able to stabilize specific β-turn conformations within these molecules. This modification has been shown to significantly impact the biological activity of enkephalins. [, ]

Q7: What is the significance of the C-terminal Arg-Phe-NH2 sequence in FMRFamide (Phe-Met-Arg-Phe-NH2) for its biological activity?

A7: The C-terminal Arg-Phe-NH2 sequence in FMRFamide is crucial for its interaction with specific receptors and subsequent biological effects. Studies have demonstrated that modifications to this sequence, particularly altering the arginine and phenylalanine residues, can significantly diminish or abolish its activity. This specificity highlights the importance of the C-terminal region in mediating FMRFamide's effects on various physiological processes, including cardiovascular regulation and muscle contraction. [, ]

Q8: How do structural modifications to FMRFamide (Phe-Met-Arg-Phe-NH2) analogs impact their ability to influence colonic motility in mice?

A8: Research indicates that the C-terminal Arg-Phe-NH2 sequence is essential for the inhibitory effects of FMRFamide analogs on colonic motility. Introducing D-amino acid substitutions within the FMRFamide sequence, particularly a D-methionine at the second position ([D-Met2]-FMRFamide or DMFa), enhances the peptide's activity, suggesting an interaction with opioid receptors. These findings underscore the importance of specific structural features in mediating the effects of FMRFamide-related peptides on gut motility. []

Q9: How do structural modifications at the C-terminus of bifunctional peptides affect their interactions with δ/μ opioid receptors and neurokinin 1 receptors?

A9: Studies using dodecylphosphocholine (DPC) micelles have shown that even minor modifications at the C-terminus of bifunctional peptides can significantly impact their conformation when bound to micelles. These conformational changes, in turn, influence the peptides' interactions with both δ/μ opioid receptors and neurokinin 1 receptors. These findings highlight the importance of membrane-bound peptide conformation in receptor binding and subsequent biological activity, even when modifications seem distant from the primary pharmacophore. []

Q10: Can you elaborate on the in vitro effects of FMRFamide (Phe-Met-Arg-Phe-NH2) and its analogs on the anterior gizzard of Aplysia?

A10: In vitro studies using isolated tissues from the sea slug Aplysia have shown that FMRFamide and its analog, YGGFMRFamide, effectively inhibit spontaneous contractions of the anterior gizzard. This inhibitory action suggests a potential role of FMRFamide-related peptides in regulating gut motility. Additionally, FMRFamide has been shown to suppress the excitatory response to acetylcholine in both the Aplysia anterior gizzard and the isolated stomach region of Navanax, further highlighting its potential influence on digestive processes. []

Q11: How have analytical techniques like High-Performance Liquid Chromatography (HPLC) been employed in the study of proenkephalin processing?

A11: HPLC plays a crucial role in analyzing the processing of proenkephalin, a precursor molecule for various opioid peptides. By separating and identifying the different peptide fragments generated during proenkephalin cleavage, researchers can gain valuable insights into the enzymes involved and the specific processing pathways active in different tissues. This information is vital for understanding how opioid peptides are produced and regulated in the nervous system. [, ]

Q12: How is mass spectrometry utilized in determining the amino acid sequence of peptides, particularly those related to opioid activity?

A12: Mass spectrometry has proven to be an invaluable tool for elucidating the amino acid sequence of peptides, especially those exhibiting opioid activity. By analyzing the mass-to-charge ratio of fragmented peptides, researchers can deduce the sequence of amino acids in the original peptide. This technique was instrumental in determining the structure of alpha-endorphin and gamma-endorphin, two opioid peptides derived from beta-lipotropin, highlighting its significance in neuropeptide research. []

Q13: What is the historical significance of the discovery of FMRFamide (Phe-Met-Arg-Phe-NH2)?

A13: The discovery of FMRFamide marked a significant milestone in neuropeptide research. First isolated from the clam Macrocallista nimbosa, FMRFamide became the founding member of a large family of neuropeptides found in both invertebrates and vertebrates. This discovery underscored the evolutionary conservation of neuropeptide signaling pathways and paved the way for exploring the diverse roles of FMRFamide-related peptides in various physiological processes. []

Q14: How has research on neuropeptides like FMRFamide (Phe-Met-Arg-Phe-NH2) fostered cross-disciplinary collaborations?

A14: The study of neuropeptides like FMRFamide has attracted researchers from diverse fields, including neuroscience, physiology, pharmacology, and molecular biology. This interdisciplinary interest stems from the intricate roles that neuropeptides play in modulating various physiological systems. Collaborative efforts have been instrumental in unraveling the synthesis, release, receptor interactions, and downstream signaling pathways of these peptides, highlighting the power of cross-disciplinary approaches in advancing our understanding of complex biological systems. [, , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.